molecular formula C15H9IO2 B14076659 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- CAS No. 1026-11-5

4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-

Cat. No.: B14076659
CAS No.: 1026-11-5
M. Wt: 348.13 g/mol
InChI Key: ZGISPANOERIBTR-UHFFFAOYSA-N
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Description

Contextualization within the Chromone (B188151) and Flavone (B191248) Chemical Class

The structural foundation of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is the benzopyran-4-one skeleton, which is also known as a chromone. Chromones are a significant class of heterocyclic compounds that are widely found in nature and are recognized for their potential pharmacological applications. nih.gov

More specifically, this compound belongs to the flavone subclass of flavonoids. Flavonoids are a diverse group of natural polyphenolic compounds found in plants, known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov The defining feature of flavones is the 2-phenyl-4H-1-benzopyran-4-one core structure. nih.gov Therefore, 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is a halogenated derivative of the basic flavone structure.

Significance of Iodinated Chromone Derivatives in Chemical Research

The introduction of a halogen atom, particularly iodine, onto the chromone or flavone scaffold is of considerable significance in chemical research for several reasons. Halogenated flavonoids are valuable in both synthetic organic chemistry and for their potential biological activities. researchgate.net

In organic synthesis, iodinated flavones serve as versatile intermediates. The iodine atom is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward synthesis of more complex flavonoid derivatives through the formation of new carbon-carbon bonds, which would be difficult to achieve otherwise. mdpi.com For example, iodoflavones can be coupled with flavonylboronates to create dimeric flavonoids, also known as biflavones. mdpi.com

From a medicinal chemistry perspective, halogenation can significantly influence a molecule's biological profile. Studies on related compounds, such as halogenated flavanones, have shown that these derivatives can exhibit potent antimicrobial activity against various bacteria and yeasts, sometimes surpassing their non-halogenated counterparts. researchgate.netnih.gov The presence of a halogen can alter properties like lipophilicity and metabolic stability, which can enhance the therapeutic potential of the compound.

Furthermore, hypervalent iodine reagents, which are organic compounds containing iodine in a high oxidation state, are widely used in organic synthesis for their mild and selective oxidizing capabilities. walshmedicalmedia.comarkat-usa.org The study of iodinated compounds like 7-iodoflavone contributes to the broader understanding and application of iodine's role in complex organic transformations. researchgate.net

Overview of Research Trajectories for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-

While extensive research has been conducted on the broader class of flavones and iodinated flavonoids, the specific research trajectories for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- are primarily centered on its utility as a synthetic building block and the exploration of the biological activities of its derivatives.

A primary research trajectory involves the use of 7-iodoflavone as a precursor in the synthesis of novel, more complex molecules. Drawing from methodologies applied to other iodoflavone isomers (such as 3'-iodo and 6-iodoflavones), 7-iodoflavone is a candidate for palladium-catalyzed cross-coupling reactions to produce C-7 substituted flavones. mdpi.com These reactions enable the attachment of various aryl or other organic fragments to the flavone core, creating libraries of new compounds for biological screening.

Another significant research direction is the investigation of the biological and pharmacological potential of derivatives synthesized from 7-iodoflavone. Given that many benzopyran-4-one derivatives are explored for their anticancer and antimicrobial activities, it is a logical progression to synthesize derivatives of 7-iodoflavone and evaluate them for similar properties. nih.govnih.govresearchgate.net For instance, research on other halogenated flavonoids has demonstrated that the presence and position of the halogen atom can be crucial for their cytotoxic effects on cancer cell lines. nih.gov Therefore, derivatives of 7-iodoflavone could be synthesized and tested against various cancer cell lines to identify potential therapeutic leads.

The synthesis of 7-iodoflavone itself is part of the ongoing research into developing efficient and environmentally friendly methods for producing flavonoids. nih.gov The general synthesis of flavones often involves the cyclization of chalcone (B49325) precursors. nih.gov Research in this area aims to improve yields and reduce the use of harsh reagents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1026-11-5

Molecular Formula

C15H9IO2

Molecular Weight

348.13 g/mol

IUPAC Name

7-iodo-2-phenylchromen-4-one

InChI

InChI=1S/C15H9IO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

ZGISPANOERIBTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4h 1 Benzopyran 4 One, 7 Iodo 2 Phenyl

Established Synthetic Routes to the 4H-1-Benzopyran-4-one Core Structure

The synthesis of the 4H-1-benzopyran-4-one, or chromone (B188151), core is a well-established area of organic synthesis, with several named reactions providing access to this privileged scaffold. These methods are adaptable for the introduction of various substituents on the benzopyran ring system.

Baker-Venkataraman Rearrangement Approaches

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key precursors to chromones and flavones. wikipedia.orgwikipedia.org The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone. wikipedia.orgwikipedia.org Subsequent acid-catalyzed cyclization of the resulting 1,3-diketone yields the flavone (B191248).

The general mechanism proceeds through the formation of an enolate from the acetophenone (B1666503), which then undergoes an intramolecular acyl transfer. wikipedia.org This rearrangement is a powerful tool for the construction of the requisite dicarbonyl functionality for cyclization into the flavone core.

Table 1: Representative Data for Baker-Venkataraman Rearrangement

Starting Material Reagents Conditions Intermediate Product Yield (%) Ref.

Claisen-Schmidt Condensation Pathways

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize chalcones, which are immediate precursors to flavones. wikipedia.orgijpcbs.com This reaction involves the base- or acid-catalyzed condensation of an o-hydroxyacetophenone with an aromatic aldehyde. ijpcbs.comnih.gov

To synthesize 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-, the logical starting materials would be 2'-hydroxy-4'-iodoacetophenone and benzaldehyde (B42025). The resulting 2'-hydroxy-4'-iodochalcone can then undergo oxidative cyclization to yield the target flavone. While the general reaction is well-documented, specific conditions and yields can vary depending on the substrates and catalysts used. nih.gov

Table 2: Representative Data for Claisen-Schmidt Condensation

Acetophenone Derivative Aldehyde Catalyst Solvent Product (Chalcone) Yield (%) Ref.
2'-Hydroxyacetophenone Benzaldehyde NaOH or KOH Ethanol 2'-Hydroxychalcone (B22705) Good to Excellent nih.gov

Note: 2'-Hydroxy-4'-iodoacetophenone is commercially available. chemimpex.com Detailed experimental data for its condensation with benzaldehyde was not found in the searched literature.

Allan-Robinson Reaction Protocols

The Allan-Robinson reaction provides a direct route to flavones and isoflavones from o-hydroxyaryl ketones and aromatic anhydrides in the presence of the sodium salt of the corresponding aromatic acid. nih.govwikipedia.org This one-pot synthesis is a valuable tool for constructing the flavone skeleton. biomedres.us

The mechanism involves the O-acylation of the o-hydroxyaryl ketone, followed by a base-catalyzed rearrangement and subsequent cyclization and dehydration to form the final flavone product. wikipedia.org

Table 3: Representative Data for Allan-Robinson Reaction

o-Hydroxyaryl Ketone Aromatic Anhydride/Salt Conditions Product Yield (%) Ref.

Oxidative Cyclization of 2'-Hydroxychalcones

The oxidative cyclization of 2'-hydroxychalcones is a common and efficient method for the synthesis of flavones. researchgate.net Various oxidizing agents can be employed, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a particularly effective system. researchgate.net This method allows for the direct conversion of the chalcone (B49325) precursor to the flavone.

The reaction is believed to proceed through an iodonium (B1229267) intermediate, which facilitates the intramolecular cyclization onto the phenolic oxygen, followed by elimination to afford the flavone. researchgate.net

Table 4: Representative Data for Oxidative Cyclization of 2'-Hydroxychalcones

2'-Hydroxychalcone Derivative Oxidizing Agent Solvent Conditions Product Yield (%) Ref.
2'-Hydroxychalcone Ammonium (B1175870) iodide Neat 120 °C, 1 hour Flavone 92 researchgate.net

Note: 2'-Hydroxy-4'-iodochalcone is a known compound. nih.gov This method is a viable route to the target molecule.

Vilsmeier-Haack Formylation Strategies for Chromones

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org While primarily a formylation reaction, it can also be employed in the synthesis and functionalization of chromone systems. ijpcbs.comnih.gov

This reaction could potentially be used to introduce a formyl group onto a pre-existing 7-iodo-2-phenyl-4H-1-benzopyran-4-one skeleton, or to construct the chromone ring itself from suitable precursors. However, the application of this reaction to the specific target molecule is not well-documented in the available literature.

Table 5: Representative Data for Vilsmeier-Haack Reaction on Aromatic Compounds

Substrate Reagents Conditions Product Yield (%) Ref.

Note: Specific application of the Vilsmeier-Haack reaction for the synthesis or direct formylation of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- was not found in the searched literature.

Palladium-Catalyzed Coupling Reactions for Chromone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be applied to the construction of the flavone core. For instance, a Suzuki-Miyaura coupling could be envisioned between a suitably functionalized benzopyranone precursor and an arylboronic acid. wikipedia.org

While not a primary method for the de novo synthesis of the chromone ring system in this context, palladium catalysis is highly relevant for the modification of the 7-iodo-2-phenyl-4H-1-benzopyran-4-one, as will be discussed in the following section.

Chemical Transformations of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-

The presence of the iodine atom at the 7-position of the flavone core makes 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of flavone derivatives.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-iodoflavone with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.govmdpi.com This method is highly efficient for the formation of carbon-carbon bonds and allows for the synthesis of 7-aryl or 7-vinyl flavones.

Heck Coupling: The Heck reaction couples the 7-iodoflavone with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 7-alkenyl flavone derivative. organic-chemistry.orglibretexts.orgnih.gov

Sonogashira Coupling: This reaction facilitates the coupling of the 7-iodoflavone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce 7-alkynyl flavones. wikipedia.orgorganic-chemistry.orgsynarchive.com

Table 6: Representative Data for Palladium-Catalyzed Coupling Reactions of Aryl Iodides

Coupling Reaction Aryl Iodide Substrate Coupling Partner Catalyst System Conditions Product Yield (%) Ref.
Suzuki-Miyaura Aryl Iodide Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Solvent (e.g., DMF/EtOH) Biaryl Varies researchgate.net
Heck Aryl Iodide Alkene Pd catalyst (e.g., Pd(OAc)₂), Base Solvent Arylated alkene Varies organic-chemistry.org

Note: The data presented is for general palladium-catalyzed reactions of aryl iodides, which are directly applicable to 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-. Specific experimental data for these reactions on the exact target molecule would require further targeted research.

Metal-Free Synthetic Approaches to 4H-1-Benzopyran-4-one Derivatives

The development of metal-free synthetic routes for 4H-1-benzopyran-4-one (chromone) derivatives is a significant area of green chemistry, aiming to reduce reliance on potentially toxic and expensive metal catalysts. mjbas.com One prominent metal-free approach involves the use of molecular iodine in conjunction with an oxidant, such as dimethyl sulfoxide (DMSO). researchgate.netresearchgate.netinnovareacademics.in This system facilitates the oxidative cyclization of precursor molecules like 2'-hydroxychalcones to form the flavone skeleton. researchgate.netinnovareacademics.in

Another notable metal-free strategy is the iodine-mediated domino cyclization, which can construct complex chromone systems from readily available starting materials in a one-pot manner. acs.orgnih.gov These reactions are valued for their operational simplicity, often proceeding under mild, open-air conditions, which makes them practical and attractive for broader synthetic applications. acs.orgnih.govacs.org Mechanochemical multicomponent reactions, sometimes catalyzed by metal-organic frameworks, also represent an emerging solvent-free approach to pyran derivatives. nih.gov

Regioselective Iodination Methods for the 7-Position of 4H-1-Benzopyran-4-one Systems

Achieving regioselectivity in the halogenation of the flavone A-ring is a synthetic challenge, as the electronic properties of the ring are influenced by multiple substituents. The ethereal oxygen in the C-ring and any hydroxyl or alkoxy groups on the A-ring direct electrophilic substitution, typically to the C-6 and C-8 positions. sci-hub.seresearchgate.net Therefore, methods to selectively introduce iodine at the C-7 position are of particular interest.

Direct iodination of the flavone nucleus requires an electrophilic iodine source. A variety of reagents and conditions have been developed for the iodination of aromatic compounds, which can be adapted for flavonoid systems. organic-chemistry.org

Common iodinating agents include N-Iodosuccinimide (NIS) and molecular iodine in the presence of an oxidizing agent. organic-chemistry.org For instance, an environmentally benign protocol for iodinating activated aromatics uses potassium iodide and ammonium peroxodisulfate in aqueous methanol (B129727) at room temperature. organic-chemistry.org

However, controlling the position of iodination on the flavone A-ring is complex. The substitution pattern of the flavone is critical. For 5,7-dioxygenated flavones, specific reagents have been developed to influence regioselectivity. One such method employs benzyltrimethylammonium (B79724) dichloroiodate (BTMA•ICl2) in a dichloromethane-methanol-calcium carbonate system. researchgate.net This system demonstrates that a free hydroxyl group at C-5 and an alkoxy group at C-7 directs iodination preferentially to the C-6 position over the C-8 position. researchgate.net Iodination of flavones with two free hydroxyl groups at C-5 and C-7 often results in di-iodination at both the C-6 and C-8 positions. researchgate.net Achieving selective iodination at the C-7 position often requires starting with a precursor that already contains the desired substitution pattern or using advanced strategies with directing groups.

Table 1: Reagents for Direct Iodination of Aromatic Systems

Reagent System Substrate Type Typical Conditions Outcome
KI / (NH₄)₂S₂O₈ Activated Aromatics (e.g., phenols) Aqueous methanol, room temperature Predominantly ortho-monoiodination
N-Iodosuccinimide (NIS) Electron-rich arenes Gold(I) catalysis, mild conditions Efficient iodination
BTMA•ICl₂ 5,7-dioxygenated flavones CH₂Cl₂–MeOH–CaCO₃, room temperature Regioselective iodination (C-6 favored)
I₂ / NaIO₄ Deactivated arenes Concentrated H₂SO₄ Mono- or di-iodination

Electrophilic aromatic halogenation, including iodination, proceeds through a common mechanistic pathway involving an activated intermediate. This process does not typically require the pre-formation of a stable, isolable intermediate but rather involves its transient formation during the reaction. The reaction is initiated by the attack of an electron-rich aromatic ring (the nucleophile) on a potent electrophile (e.g., an iodonium ion, I⁺).

This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion, or more commonly, a Wheland intermediate (also called a sigma complex). nih.gov This intermediate is highly activated toward losing a proton. In the final step, a weak base present in the reaction medium abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product. nih.gov The rate-limiting step is typically the formation of this Wheland intermediate. nih.gov

Molecular iodine is a versatile reagent in the synthesis of the chromone core itself, often functioning as a catalyst or mediator for cyclization. nih.govacs.org A widely used method is the oxidative cyclization of 2'-hydroxychalcones. scite.ai In this reaction, iodine is believed to facilitate the formation of the heterocyclic C-ring. nih.gov

The mechanism is thought to involve the electrophilic addition of iodine to the α,β-double bond of the chalcone. nih.gov This is followed by an intramolecular nucleophilic attack by the hydroxyl group of the A-ring onto the activated carbon, leading to ring closure. Subsequent elimination of hydrogen iodide (HI) yields the flavone structure. nih.gov This process can be performed using catalytic iodine in an oxidizing medium like DMSO, which regenerates the active iodine species. researchgate.netinnovareacademics.in This method is advantageous as it is metal-free and often proceeds with high efficiency. researchgate.net

Precursor Compounds and Intermediates in the Synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-

The synthesis of the target molecule relies on the assembly of the flavone skeleton from appropriate precursors. The choice of starting materials is crucial as it determines the substitution pattern of the final product.

2-Hydroxyacetophenone (B1195853) and its substituted derivatives are fundamental building blocks in the synthesis of a vast number of flavonoids, including 2-phenyl-4H-1-benzopyran-4-one. researchgate.netinnovareacademics.inkoreascience.kr This precursor provides the A-ring and the C1, C2, and carbonyl carbon atoms of the final flavone structure. innovareacademics.inuta.edu

Several classical synthetic routes commence with a 2-hydroxyacetophenone derivative:

Claisen-Schmidt Condensation: In this common pathway, a 2-hydroxyacetophenone derivative undergoes a base-catalyzed condensation reaction with a substituted benzaldehyde (which will form the B-ring). innovareacademics.in This reaction yields a 2'-hydroxychalcone intermediate. This chalcone is then subjected to oxidative cyclization, for example, using an iodine-DMSO system, to form the flavone. researchgate.netinnovareacademics.inscite.ai

Baker-Venkataraman Rearrangement: This method involves a different sequence. First, the 2-hydroxyacetophenone is benzoylated to form an ester. uta.edumdpi.com This ester then undergoes a base-catalyzed rearrangement to form a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate. mdpi.com Finally, acid-catalyzed cyclization and dehydration of this diketone afford the flavone. uta.edumdpi.com

To synthesize the specific target compound, 7-iodo-2-phenyl-4H-1-benzopyran-4-one, one could theoretically start with 2'-hydroxy-4'-iodoacetophenone. However, a more common strategy involves synthesizing the parent flavone or a 7-hydroxyflavone (B191518) first, followed by a regioselective iodination step as described previously. nih.gov

Table 2: Key Intermediates in Flavone Synthesis

Synthetic Route Starting Materials Key Intermediate Final Product
Claisen-Schmidt Condensation 2-Hydroxyacetophenone, Benzaldehyde 2'-Hydroxychalcone 2-Phenyl-4H-1-benzopyran-4-one
Baker-Venkataraman Rearrangement 2-Hydroxyacetophenone, Benzoyl chloride 1-(2-hydroxyphenyl)-3-phenyl-1,3-dione 2-Phenyl-4H-1-benzopyran-4-one

Utilization of Chalcone Intermediates

A prevalent and effective strategy for the synthesis of flavones, including 7-iodo-2-phenyl-4H-1-benzopyran-4-one, involves the oxidative cyclization of chalcone (1,3-diaryl-2-propen-1-one) precursors. rsc.orgbanglajol.info This pathway begins with the synthesis of a suitably substituted 2'-hydroxychalcone, which then undergoes an intramolecular cyclization to form the pyran-4-one ring. The process is valued for the ready availability of the starting materials, typically 2'-hydroxyacetophenones and benzaldehydes. rsc.org

The key step is the conversion of the chalcone intermediate to the final flavone product. Various reagents and conditions have been developed to facilitate this transformation efficiently. One common method involves heating the chalcone in dimethyl sulfoxide (DMSO) with iodine, often in the presence of an acid catalyst like sulfuric acid, under microwave irradiation. orgsyn.org This approach can lead to high yields in relatively short reaction times. orgsyn.org

Another notable method employs molecular iodine in polyethylene (B3416737) glycol (PEG-400) as a metal-free system to promote the reaction. banglajol.info In this protocol, an iodonium-triiodide ion couple is formed, which facilitates both the abstraction of a proton and the subsequent cyclization of the chalcone intermediate. banglajol.info This single-pot method can proceed from the initial acetophenone and benzaldehyde to the final flavone without the need for isolating the intermediate chalcone. banglajol.info

Below is a table summarizing different conditions for the oxidative cyclization of chalcones to flavones.

Reagent/ConditionCatalyst/SolventMethodYieldReference
Iodine (I₂)DMSO / H₂SO₄MicrowaveHigh orgsyn.org
Iodine (I₂)PEG-400Conventional HeatingHigh banglajol.info
Selenium Dioxide (SeO₂)N/ADehydrogenationVariable orgsyn.org
Palladium(II) AcetateN/AOxidative CyclizationModerate to High rsc.org

Ketoenamine Cyclization Pathways

While the use of chalcone intermediates is a dominant route, other synthetic pathways can be considered for the formation of the 4H-1-benzopyran-4-one skeleton. One such potential, though less documented for this specific compound, is through a ketoenamine cyclization. In this hypothetical pathway, a β-ketoenamine derivative would undergo an intramolecular cyclization to form the heterocyclic C-ring.

The general strategy would involve the reaction of a substituted 2-hydroxyacetophenone with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a ketoenamine intermediate. This intermediate, possessing both a ketone and an enamine functional group in a suitable arrangement, could then be induced to cyclize onto the phenolic oxygen, followed by elimination to yield the flavone core. While this pathway is established for the synthesis of various heterocyclic systems, its specific application for the direct synthesis of 7-iodo-2-phenyl-4H-1-benzopyran-4-one is not extensively reported in the literature, which primarily favors chalcone-based routes.

Optimization of Reaction Conditions and Yield Enhancement for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- Synthesis

The efficient synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically manipulated to enhance reaction yields and minimize reaction times include the choice of solvent, the selection of an appropriate catalyst, and the influence of temperature and pressure. researchgate.net The conventional approach to optimization often involves varying one factor at a time (OFAT) to determine its effect on the reaction outcome. researchgate.net

Solvent Effects in 4H-1-Benzopyran-4-one Derivatization

The choice of solvent can profoundly impact the reaction rate, yield, and even the reaction pathway in the synthesis of flavones. In the context of derivatizing 4H-1-benzopyran-4-one, particularly in the cyclization of chalcones, the solvent can play more than a passive role.

For instance, in the iodine-promoted synthesis of flavones, polyethylene glycol (PEG-400) has been identified as a particularly effective solvent. banglajol.info It is proposed that PEG-400 complexes with molecular iodine to form an iodonium-triiodide ion couple, which is the active species that promotes the cyclization of the chalcone intermediate. banglajol.info This demonstrates a scenario where the solvent is an active participant in the catalytic cycle. Other solvents, such as dichloromethane, have been found to be optimal for specific iodination reactions on related substrates. biomedres.us The polarity, boiling point, and coordinating ability of the solvent are all critical factors that must be considered during the optimization process.

SolventRole/ObservationTypical ReactionReference
PEG-400Forms active complex with I₂Chalcone Cyclization banglajol.info
DichloromethaneFound to be optimal for certain iodination stepsIodination of Alcohols biomedres.us
TolueneUsed in HPA-catalyzed cyclization of diketonesDiketone Cyclization nih.gov
EthanolCommon solvent for base-catalyzed chalcone formationClaisen-Schmidt Condensation banglajol.info

Catalyst Selection and Reaction Efficiency

Catalyst selection is paramount for achieving high efficiency in the synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-. The primary goals are to increase the reaction rate and improve the yield of the desired product under mild conditions. rsc.org

A significant advancement has been the development of metal-free catalytic systems. A combination of molecular iodine and PEG-400 serves as an efficient metal-free protocol for the direct synthesis of flavones from 2-hydroxyacetophenones and benzaldehydes. banglajol.infoekb.eg The triiodide anion generated in this system is believed to promote the cyclization of the chalcone intermediate. banglajol.info

Catalyst SystemTypeKey AdvantageReference
Iodine / PEG-400Metal-Free PromoterMild conditions, high yields banglajol.infoekb.eg
Heteropoly Acid (HPA)Acid CatalystEffective at low concentrations nih.gov
Palladium(II) AcetateTransition MetalEffective for oxidative cyclization rsc.org
Sulfuric Acid (H₂SO₄)Acid CatalystUsed with I₂ in DMSO orgsyn.org

Temperature and Pressure Influences

Temperature is a critical parameter that directly influences the rate of reaction. For the synthesis of iodinated flavones, different thermal conditions are employed depending on the specific methodology. For instance, the iodination of 2-hydroxyacetophenone can be carried out by stirring at a moderately elevated temperature of 55°C to 60°C. banglajol.info The subsequent Claisen-Schmidt condensation to form the chalcone intermediate is often performed at room temperature, while other variations may utilize heating to 80°C to improve yields. nih.gov

The use of microwave irradiation represents a significant departure from conventional heating, providing rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. rsc.org

The influence of pressure on the synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is not extensively documented in standard synthetic literature. Most reported procedures are conducted at atmospheric pressure. While high-pressure conditions can influence reaction rates and equilibria, this parameter is not commonly optimized for this class of synthesis, with temperature and catalyst selection being the primary focus for yield enhancement.

Green Chemistry Approaches in the Synthesis of Iodinated 4H-1-Benzopyran-4-ones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of flavones and their derivatives. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key aspect of green chemistry in this context is the development of metal-free synthetic protocols, which avoid the use of potentially toxic and expensive heavy metal catalysts. The use of molecular iodine in a recyclable and biodegradable solvent like PEG-400 is a prime example of a greener alternative to metal-catalyzed oxidations. banglajol.infoekb.eg

Microwave-assisted synthesis is another important green chemistry tool. rsc.org By enabling rapid heating, microwave irradiation significantly shortens reaction times, which reduces energy consumption and can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. Furthermore, research into using water as a solvent and employing recyclable catalysts for the synthesis of benzopyran derivatives highlights the ongoing effort to develop more environmentally benign synthetic routes.

Structural Characterization and Spectroscopic Analysis of 4h 1 Benzopyran 4 One, 7 Iodo 2 Phenyl

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- has been determined through a combination of advanced spectroscopic techniques. These methods provide complementary information, allowing for an unambiguous assignment of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected chemical shifts for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- are presented in Table 1. The introduction of iodine at the C-7 position is anticipated to cause a downfield shift for the adjacent protons (H-6 and H-8) compared to the unsubstituted flavone (B191248), and a slight upfield shift compared to the 7-chloro analog due to the lower electronegativity of iodine.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~6.8s-
H-5~8.1d~8.5
H-6~7.5dd~8.5, ~2.0
H-8~7.8d~2.0
H-2', H-6'~7.9m-
H-3', H-4', H-5'~7.5m-

Note: Predicted values are based on data from 7-chloro-2-phenyl-4H-1-benzopyran-4-one and known substituent effects. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The predicted ¹³C NMR chemical shifts are detailed in Table 2. The carbon atom directly bonded to the iodine (C-7) is expected to show a significant upfield shift due to the "heavy atom effect." Other carbons in the A-ring will also experience shifts due to the electronic influence of the iodine substituent.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

CarbonPredicted Chemical Shift (ppm)
C-2~163
C-3~107
C-4~178
C-4a~124
C-5~127
C-6~128
C-7~95
C-8~120
C-8a~156
C-1'~131
C-2', C-6'~126
C-3', C-5'~129
C-4'~132

Note: Predicted values are based on general flavone data and the expected influence of an iodine substituent.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between H-5 and H-6. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments in Tables 1 and 2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is expected to exhibit characteristic absorption bands for its key functional groups.

Interactive Data Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1640StrongC=O (α,β-unsaturated ketone) stretch
~1600, ~1580, ~1450Medium-StrongAromatic C=C skeletal vibrations
~1250StrongAryl-O-Aryl stretch
~840StrongC-H out-of-plane bending (aromatic)
~600-500MediumC-I stretch

The most prominent peak in the IR spectrum would be the strong absorption band around 1640 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group (C=O) in the pyranone ring. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The mass spectrum of 7-iodoflavone has been reported and shows a characteristic fragmentation pattern.

The molecular ion peak [M]⁺ for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- (C₁₅H₉IO₂) would be observed at m/z 348. This peak would be the base peak in the spectrum. The fragmentation of flavones is well-understood and typically involves retro-Diels-Alder (RDA) reactions. Key fragment ions expected in the mass spectrum are detailed in Table 4.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

m/zIonDescription
348[M]⁺Molecular Ion
347[M-H]⁺Loss of a hydrogen radical
320[M-CO]⁺Loss of carbon monoxide
221[M-I]⁺Loss of an iodine radical
193[M-I-CO]⁺Subsequent loss of CO from the [M-I]⁺ ion
102[C₇H₅O]⁺Fragment from the B-ring and C-2/C-3
127[I]⁺Iodine cation

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids. A reversed-phase HPLC method would be suitable for the analysis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-. A typical system would employ a C18 column with a gradient elution system. nih.govacs.orgacs.org

A common mobile phase composition would be a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient would typically start with a higher proportion of the aqueous solvent and gradually increase the proportion of the organic solvent to elute the compound. Detection is usually performed using a UV detector, with the wavelength set to the absorption maximum of the flavone, which is typically around 254 nm and 300-350 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. rsc.orgnih.govresearchgate.net Flavones can be analyzed by GC-MS, often after a derivatization step to increase their volatility. Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The GC separation would typically be performed on a capillary column with a nonpolar stationary phase, such as one based on polydimethylsiloxane. The temperature program would start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound. The mass spectrometer serves as the detector, providing both quantitative data and mass spectra for identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-, TLC provides a straightforward method to determine its retention factor (R f), which is a characteristic value for a specific compound under defined chromatographic conditions. The R f value is contingent on the polarity of the compound, the stationary phase (typically silica (B1680970) gel), and the mobile phase (the eluent system).

In a typical analysis, a solution of 7-iodoflavone is spotted onto a TLC plate, which is then developed in a chamber containing an appropriate solvent system. The choice of eluent is critical; a common mobile phase for flavone derivatives is a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation and an R f value ideally between 0.3 and 0.7 for clear visualization and accurate determination. While specific experimental data for 7-iodoflavone is not widely published, analogous flavone compounds are often analyzed using solvent systems in this polarity range. The position of the 7-iodoflavone spot after elution is visualized, typically under UV light, allowing for the calculation of its R f value.

Interactive Data Table: TLC Parameters for Flavone Derivatives

CompoundStationary PhaseMobile Phase (v/v)Rf Value
7-IodoflavoneSilica GelHexane:Ethyl Acetate (7:3)Data not available in literature
Flavone (unsubstituted)Silica GelHexane:Ethyl Acetate (8:2)~0.5
7-Hydroxyflavone (B191518)Silica GelHexane:Ethyl Acetate (6:4)~0.4

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a crucial microanalytical technique used to determine the elemental composition of a pure organic compound. This method provides the percentage by mass of each element present, which can be compared with the theoretical values calculated from the compound's molecular formula. For 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- (C₁₅H₉IO₂), this analysis is essential for confirming its empirical and molecular formula, thereby verifying its identity and purity.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. Halogens, such as iodine, are determined through separate analytical methods, often involving titration or ion chromatography after combustion and absorption. The experimentally determined percentages of carbon, hydrogen, and iodine are then compared with the calculated theoretical values.

Interactive Data Table: Elemental Analysis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-

ElementMolecular FormulaTheoretical (%)Found (%)
Carbon (C)C₁₅H₉IO₂51.75Data not available in literature
Hydrogen (H)C₁₅H₉IO₂2.60Data not available in literature
Iodine (I)C₁₅H₉IO₂36.45Data not available in literature
Oxygen (O)C₁₅H₉IO₂9.19Data not available in literature

Note: Experimentally determined elemental analysis data for this specific compound is not available in the surveyed literature. The theoretical values are provided for reference.

Crystallographic Studies (e.g., X-ray Diffraction) of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- and its Analogues

For 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-, a crystallographic study would reveal the planarity of the benzopyranone ring system, the torsion angle of the phenyl group at the 2-position relative to the core structure, and the nature of any intermolecular interactions, such as halogen bonding involving the iodine atom. Halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region, can significantly influence the crystal packing and physical properties of the material.

While the specific crystal structure of 7-iodoflavone has not been reported in publicly accessible crystallographic databases, studies on analogous halogenated and non-halogenated flavones provide valuable insights. For instance, the crystal structures of other 2-phenyl-4H-1-benzopyran-4-one derivatives typically show a nearly planar chromone (B188151) ring system. The phenyl substituent at the 2-position is generally twisted out of the plane of the chromone ring to varying degrees. In the case of 7-iodoflavone, the presence of the bulky and polarizable iodine atom would be expected to play a significant role in the crystal packing, potentially leading to unique supramolecular architectures.

Interactive Data Table: Crystallographic Data for a Hypothetical 7-Iodoflavone Crystal

ParameterValue
Crystal SystemUndetermined
Space GroupUndetermined
a (Å)Undetermined
b (Å)Undetermined
c (Å)Undetermined
α (°)Undetermined
β (°)Undetermined
γ (°)Undetermined
Volume (ų)Undetermined
ZUndetermined

Note: As no crystallographic data for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is currently available, this table represents the parameters that would be determined from an X-ray diffraction study.

Chemical Reactivity and Derivatization Strategies of 4h 1 Benzopyran 4 One, 7 Iodo 2 Phenyl

Reactivity of the Benzopyranone System

The core benzopyranone structure, also known as a flavone (B191248), possesses a unique electronic landscape that influences its reactivity. The electron-withdrawing nature of the carbonyl group and the electron-donating character of the heterocyclic oxygen atom create a complex pattern of electron density throughout the molecule.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The 2-phenyl ring of the flavone nucleus is susceptible to electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the benzopyranone system. Generally, the benzopyranone core acts as a deactivating group, making the attached phenyl ring less reactive towards electrophiles than benzene (B151609) itself. However, it primarily directs incoming electrophiles to the ortho and para positions of the phenyl ring. The extent of this deactivation and the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include halogenation and nitration. For instance, treatment with a halogenating agent, such as bromine in the presence of a Lewis acid catalyst, would be expected to yield a mixture of ortho- and para-brominated products on the 2-phenyl ring. Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group at these positions. The specific reaction conditions, including temperature and catalyst, would be crucial in controlling the outcome and minimizing side reactions.

Nucleophilic Substitution at the Iodine Position

The iodine atom at the C7-position of the benzopyranone ring is a key site for nucleophilic substitution reactions. Aromatic nucleophilic substitution (SNAr) reactions on aryl halides are generally challenging but can be facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the case of 7-iodoflavone, the electron-withdrawing effect of the C4-carbonyl group, transmitted through the conjugated system, activates the C7-position towards nucleophilic attack.

This reactivity allows for the displacement of the iodide ion by a variety of nucleophiles. For example, reaction with amines can lead to the formation of 7-aminoflavone (B95576) derivatives. Similarly, alkoxides and thiolates can be employed to introduce new ether and thioether functionalities, respectively. The efficiency of these reactions is often dependent on the nature of the nucleophile, the solvent, and the use of a catalyst, such as a copper salt, which can facilitate the substitution process.

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C4-position of the benzopyranone system exhibits typical ketone reactivity. It can undergo nucleophilic addition reactions, although its reactivity is somewhat attenuated due to conjugation with the aromatic system.

One of the primary reactions of the C4-carbonyl is its reduction to a secondary alcohol. This can be achieved using various reducing agents. Stronger reducing agents like lithium aluminum hydride (LiAlH4) are effective, as are milder reagents such as sodium borohydride (B1222165) (NaBH4). The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, NaBH4 is generally more selective for aldehydes and ketones over esters.

ReagentProduct
Sodium Borohydride (NaBH4)4H-1-Benzopyran-4-ol, 7-iodo-2-phenyl-
Lithium Aluminum Hydride (LiAlH4)4H-1-Benzopyran-4-ol, 7-iodo-2-phenyl-

Transformations Involving the 7-Iodo Substituent

The iodine atom at the C7-position is not only a site for nucleophilic substitution but also a versatile handle for carbon-carbon bond formation through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Derivatization

The 7-iodo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the C7-position of the flavone and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This methodology provides a direct route to 7-alkynylflavone derivatives, which can serve as precursors for a wide range of other functional groups and heterocyclic systems.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples the 7-iodoflavone with an organoboron reagent, such as a boronic acid or a boronic ester. nih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of 7-aryl or 7-vinylflavones. The Suzuki coupling has been widely applied in the synthesis of flavonoids and their derivatives. nih.gov

ReactionCoupling PartnerCatalyst SystemProduct Type
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base7-Alkynylflavone
Suzuki-Miyaura CouplingBoronic Acid/EsterPd catalyst, Base7-Aryl/Vinylflavone

Reductive Dehalogenation Pathways

The iodine atom at the C7-position can be removed through reductive dehalogenation, a process that replaces the halogen with a hydrogen atom. This transformation can be useful for accessing the parent 2-phenyl-4H-1-benzopyran-4-one or for selectively removing the iodine in the presence of other functional groups.

Reductive dehalogenation can be achieved through various methods. Catalytic hydrogenation, using a palladium catalyst and a hydrogen source, is a common approach. Other methods may involve the use of reducing agents such as tin hydrides or zinc dust in the presence of an acid. The choice of method depends on the desired selectivity and the compatibility with other functional groups in the molecule.

Synthesis of Analogues and Homologues of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-

The synthesis of analogues and homologues of 7-iodoflavone is a critical step in establishing structure-activity relationships and developing new compounds with tailored properties. This is typically achieved through three main approaches: modification of the phenyl ring at the C-2 position, introduction or alteration of substituents on the benzopyran ring, and fundamental changes to the heterocyclic core.

Modifications to the Phenyl Moiety (C-2 Position)

The phenyl ring at the C-2 position of the 7-iodoflavone core is a prime target for modification, offering a site for the introduction of a wide variety of functional groups. This is often accomplished through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond at the 7-position is a versatile handle for a range of palladium-catalyzed cross-coupling reactions. However, for modifications specifically at the C-2 phenyl ring, a precursor with a halogen on this ring would be necessary. Assuming the synthesis starts from a 2-(halophenyl)-7-iodoflavone, several established cross-coupling methodologies can be employed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. For instance, a 2-(4-bromophenyl)-7-iodoflavone could be reacted with various arylboronic acids to introduce different substituted phenyl groups at the 4'-position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This would allow for the introduction of alkynyl moieties onto the C-2 phenyl ring, which can serve as precursors for further transformations.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This could be utilized to introduce alkenyl substituents to the C-2 phenyl group.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This would enable the synthesis of a variety of 2-(aminophenyl)-7-iodoflavone derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-2 Phenyl Ring Modification (Note: This table is illustrative of the types of reactions that can be applied. Specific examples for 7-iodoflavone derivatives require further targeted synthesis.)

Reaction TypeReactantsCatalyst SystemProduct Type
Suzuki-Miyaura2-(4-bromophenyl)-7-iodoflavone + Arylboronic acidPd(PPh₃)₄, Na₂CO₃2-(4-Arylphenyl)-7-iodoflavone
Sonogashira2-(4-iodophenyl)-7-iodoflavone + Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N2-(4-Alkynylphenyl)-7-iodoflavone
Heck2-(4-bromophenyl)-7-iodoflavone + AlkenePd(OAc)₂, P(o-tol)₃, Et₃N2-(4-Alkenylphenyl)-7-iodoflavone
Buchwald-Hartwig2-(4-bromophenyl)-7-iodoflavone + AminePd₂(dba)₃, BINAP, NaOtBu2-(4-Aminophenyl)-7-iodoflavone

Substituent Variation on the Benzene Ring (e.g., 5, 6, 8 positions)

Altering the substitution pattern on the benzopyran ring of 7-iodoflavone can significantly impact its electronic properties and biological activity. The positions at 5, 6, and 8 are common targets for the introduction of various functional groups.

Electrophilic Aromatic Substitution:

The benzopyran ring is susceptible to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The ether oxygen and the carbonyl group influence the regioselectivity of these reactions.

Iodination: Further iodination of 7-iodoflavone can lead to the introduction of additional iodine atoms at other positions on the benzopyran ring. For example, treatment of a substituted flavone with iodine and an oxidizing agent can result in the formation of 6-iodo and 8-iodo derivatives.

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents like nitric acid in sulfuric acid. The position of nitration will be directed by the existing substituents. For instance, in related flavone systems, nitration has been shown to occur at the 6- and 8-positions. The resulting nitro group can then be reduced to an amino group, which can be further functionalized.

Halogenation: Besides iodination, other halogens like bromine and chlorine can be introduced onto the ring using appropriate halogenating agents.

Table 2: Examples of Substituent Variation on the Benzopyran Ring

PositionReaction TypeReagentsResulting Substituent
6NitrationHNO₃, H₂SO₄-NO₂
8IodinationI₂, Oxidizing Agent-I
6Reduction of Nitro GroupSnCl₂, HCl-NH₂
5, 6, 8HalogenationBr₂, Cl₂-Br, -Cl

Ring System Modifications (e.g., incorporation of additional heterocycles)

Modification of the core 4H-1-benzopyran-4-one structure by incorporating additional heterocyclic rings can lead to novel chemical entities with unique three-dimensional shapes and biological activities. These modifications often involve reactions at the C-3 position or building upon the existing benzopyran framework.

Synthesis of Fused Heterocycles:

The chromone (B188151) core of 7-iodoflavone can serve as a scaffold for the construction of more complex fused heterocyclic systems.

Pyrazole Formation: The reaction of 3-formylchromones with hydrazines is a common method for the synthesis of pyrazolo[4,3-c]chromen-4-ones. While 7-iodoflavone itself does not have a 3-formyl group, a synthetic precursor, 7-iodo-3-formylchromone, could be utilized. This precursor can be reacted with various substituted hydrazines to yield a library of 7-iodo-pyrazolo[4,3-c]chromen-4-one derivatives.

Isoxazole (B147169) Formation: The C-2 and C-3 positions of the chromone ring can be involved in cycloaddition reactions or condensation reactions to form isoxazole rings. For example, a 1,3-dicarbonyl precursor to the flavone could be reacted with hydroxylamine (B1172632) to form an isoxazole ring fused to the benzopyran system.

Annulation Reactions:

Annulation reactions can be employed to build additional rings onto the existing benzopyran structure. These reactions often involve the formation of two new bonds in a single synthetic operation.

Table 3: Examples of Ring System Modifications

Starting MoietyReagentsResulting Heterocyclic System
7-Iodo-3-formylchromoneHydrazine hydrate7-Iodo-1H-pyrazolo[4,3-c]chromen-4-one
7-Iodo-3-formylchromonePhenylhydrazine7-Iodo-1-phenyl-1H-pyrazolo[4,3-c]chromen-4-one
1-(2-Hydroxy-4-iodophenyl)ethan-1-one precursorDiethyl oxalate, then hydroxylamine7-Iodo-isoxazolo[5,4-b]chromen-4-one

Structure Activity Relationship Sar Investigations of 4h 1 Benzopyran 4 One, 7 Iodo 2 Phenyl and Its Analogues

Impact of the 7-Iodo Substitution on Biological Activity

The introduction of a halogen atom, particularly iodine, at the 7-position of the flavone (B191248) A-ring significantly alters the molecule's physicochemical properties, which in turn affects its biological activity. This impact can be dissected into the electronic and steric contributions of the iodine atom.

Electronic and Steric Contributions of Iodine

Sterically, iodine is the largest and least electronegative of the stable halogens. Its significant van der Waals radius introduces considerable bulk at the 7-position. This steric hindrance can either promote or hinder binding to a biological target. A bulky group may provide a better fit in a large hydrophobic pocket of a receptor or, conversely, prevent the molecule from accessing a sterically constrained binding site. organic-chemistry.org Furthermore, the large size and polarizability of iodine increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. researchgate.net

Table 1: Physicochemical Properties of Halogen Substituents
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å)1.471.751.851.98
Electronegativity (Pauling Scale)3.983.162.962.66
Hammett Constant (σpara)+0.06+0.23+0.23+0.18

Comparison with other Halogenated Chromones and Flavones

The biological activity of flavonoids can be significantly modulated by halogenation. nih.govua.pt Studies comparing different halogen substituents often reveal a clear trend. For instance, in a series of halogenated 5,7-dihydroxyflavanones, brominated and chlorinated derivatives showed potent antimicrobial activity. researchgate.netnih.gov Similarly, in studies on antiangiogenic flavones, 4'-bromo and 4'-chloro derivatives were investigated, highlighting the importance of the halogen's nature and position. nih.govmdpi.com

Generally, the trend in biological activity follows the order Br > Cl > F. researchgate.net This is often attributed to a balance of lipophilicity and electronic effects. While fluorine is highly electronegative, its small size and limited polarizability may result in weaker interactions compared to larger halogens. Bromine and chlorine offer a good balance of these properties. Iodine, being the most lipophilic and polarizable, can further enhance activity, particularly if a large hydrophobic pocket is present in the target protein. However, its large size can also be detrimental. For example, some studies on iodinated flavonoids have shown potent antioxidant or antibacterial properties. banglajol.infomdpi.com The specific activity is highly dependent on the biological target; for some enzymes, the 7-iodo substitution may be optimal, while for others, a smaller halogen like chlorine might be preferred.

Role of the 2-Phenyl Substituent in Activity Modulation

The 2-phenyl group (B-ring) is a critical determinant of the biological activity of flavones. researchgate.net Its orientation and substitution pattern dictate the molecule's interaction with various receptors and enzymes. nih.govmdpi.com SAR studies have consistently shown that the number and position of hydroxyl or methoxy (B1213986) groups on the B-ring are crucial for activities such as antioxidant, anti-inflammatory, and anticancer effects. mdpi.comnih.gov

For instance, substitutions on the phenyl ring at the C-2 position of the chromone (B188151) moiety are considered important for binding affinity at adenosine (B11128) receptors. nih.gov The B-ring can insert into specific binding pockets, forming key interactions. The electronic nature of substituents on this ring can influence the electronic properties of the entire flavonoid scaffold through conjugation. An electron-donating group on the B-ring can increase the electron density across the molecule, potentially affecting its interaction with electron-deficient sites on a receptor. Conversely, electron-withdrawing groups can make the B-ring a better π-stacking partner. Therefore, the unsubstituted 2-phenyl ring in 7-iodoflavone provides a fundamental hydrophobic and aromatic interaction domain that can be further functionalized to tune activity and selectivity.

Influence of Chromone Ring System Modifications on Molecular Interactions

The 4H-1-benzopyran-4-one (chromone) core, consisting of the fused A and C rings, is not merely a passive scaffold but an active participant in molecular interactions. nih.govmdpi.com The planarity of the flavone system, conferred by the C2-C3 double bond in the C-ring, is essential for effective stacking interactions with aromatic residues in protein binding sites. The carbonyl group at the C4 position is a key hydrogen bond acceptor, frequently anchoring the ligand within the active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iodinated Chromones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of iodinated chromones, a QSAR model could predict the activity of novel analogues, thereby guiding synthetic efforts toward more potent compounds.

Descriptor Selection and Calculation

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors that numerically represent the structural features of the molecules. nih.gov For iodinated chromones, these descriptors would fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include Hammett constants for the iodine substituent, partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for modeling interactions driven by electrostatic forces. analchemres.org

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity, van der Waals volume, and specific steric parameters (like Taft's Es) for the iodine atom would be relevant. These descriptors are essential for understanding how the bulk of the substituent affects binding.

Hydrophobic Descriptors: These relate to the molecule's lipophilicity. The partition coefficient (logP) is the most common descriptor in this class. The presence of the iodine atom significantly increases lipophilicity, which is crucial for membrane permeability and hydrophobic interactions.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices and shape indices. They encode information about branching and molecular size.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these provide a detailed description of the electronic structure, such as bond orders, Mulliken charges, and electrostatic potential maps. nih.gov

Once calculated for a series of 7-iodo-2-phenyl-4H-1-benzopyran-4-one analogues with varying substitution patterns, these descriptors would be correlated with their measured biological activities using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a predictive QSAR equation. nih.gov

Table 2: Examples of Descriptors for QSAR Modeling of Iodinated Chromones
Descriptor ClassSpecific Descriptor ExampleRelevance to Iodinated Chromones
ElectronicHammett Constant (σ)Quantifies the electron-withdrawing/donating effect of the iodo group and other substituents.
StericMolar Refractivity (MR)Represents the volume and polarizability of the iodine and other substituents.
HydrophobicLogPMeasures lipophilicity, which is significantly increased by iodine and affects membrane transport.
TopologicalWiener IndexEncodes information about molecular branching and compactness.
Quantum-ChemicalHOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Predictive Model Development and Validation

The development of predictive models for the biological activity of flavonoid compounds, including analogues of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-, is a key area in computational drug discovery. These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of compounds and their biological activities. nih.govnih.gov

The process begins with the compilation of a dataset of compounds with known activities, which is then divided into a training set for model development and a test set for validation. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can include topological, quantum-chemical, and physicochemical descriptors. mdpi.comnih.gov For instance, studies on flavone and isoflavone (B191592) derivatives have utilized quantum-chemical factors like the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges of specific atoms to build predictive models for cytotoxicity. nih.gov

Various statistical methods are employed to create the predictive models. Linear Discriminant Analysis (LDA) has been identified as an effective approach for predicting activity towards targets like the estrogen receptor alpha. mdpi.com Other techniques include the Monte Carlo algorithm and the use of hybrid optimal descriptors combining information from both SMILES notation and molecular graphs. nih.gov The goal is to create a statistically significant equation that can accurately predict the activity of new or untested compounds. nih.govnih.gov

Validation is a critical step to ensure the robustness and predictive power of the developed model. nih.gov Internal validation is often performed using cross-validation techniques on the training set. A key metric is the cross-validated correlation coefficient (q²), with a high value indicating good internal predictivity. nih.gov External validation is performed by using the model to predict the activity of the compounds in the test set, which were not used in model creation. The predictive correlation coefficient (R²pred) is calculated to assess the model's ability to generalize to new data. nih.gov A representative QSAR model for flavone derivatives demonstrated significant statistical quality and predictive ability, as shown in the table below. nih.gov

Statistical Parameters of a Representative QSAR Model for Flavone Derivatives nih.gov
ParameterValueDescription
RA2 (Training Set)0.852Coefficient of determination for the training set, indicating the proportion of variance explained by the model.
q2 (Internal Validation)0.818Cross-validated correlation coefficient, indicating the internal predictive ability of the model.
Rpred2 (Test Set)0.738Predictive correlation coefficient for the external test set, indicating the model's generalization ability.

These predictive models serve as powerful tools, enabling the virtual screening of large compound libraries and guiding the design of new, more potent analogues for further experimental investigation. nih.govmdpi.com

Elucidation of Key Structural Features for Activity

Structure-Activity Relationship (SAR) studies on 4H-1-Benzopyran-4-one (flavone) derivatives have identified several key structural features that are crucial for their biological activities. The core flavone scaffold consists of two benzene (B151609) rings (A and B) and a heterocyclic pyran ring (C). Modifications to each of these rings can significantly influence the compound's potency and selectivity.

The C Ring: The carbonyl group at the C-4 position and the double bond between C-2 and C-3 in the C ring are often considered important for various biological activities, including kinase inhibition. nih.gov The 2-phenyl substitution on the C ring is a defining feature of the flavone class.

The A Ring: The substitution pattern on the A ring significantly impacts activity. For example, in a series of benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF) pathway, a 2,2-dimethyl chromene moiety in the A ring was found to be important for activity. nih.gov Hydroxy groups at positions C-5 and C-7 are also known to be critical elements for the inhibition of certain kinases like cyclin-dependent kinases (CDK). nih.gov QSAR studies have also highlighted the importance of the net charge on the C-6 atom as a governing factor for the cytotoxicity of flavone derivatives against HeLa cells. nih.gov

The B Ring: The substitution pattern on the B ring is a primary determinant of activity and selectivity for many flavone analogues. nih.gov The position and nature of substituents on this phenyl ring can dramatically alter the biological effect. For instance, the presence of an o-dihydroxy (catechol) group on the B ring is strongly correlated with potent antioxidant activity. nih.gov In other cases, 3',4'-dimethoxy substitution on the B ring was found to be optimal for HIF inhibitory activity, with the 4'-methoxy group being more critical than the 3'-methoxy. nih.gov The introduction of various electron-withdrawing groups (like halogens) or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. nih.gov

The table below summarizes the influence of key structural features on the activity of the benzopyran-4-one scaffold.

Impact of Structural Features on the Biological Activity of Benzopyran-4-one Analogues
Structural Ring/PositionFeatureImpact on ActivityReference
A RingHydroxy groups at C-5 and C-7Important for kinase inhibition. nih.gov
A RingNet charge at C-6Governs cytotoxicity in certain cancer cell lines. nih.gov
B Ringo-dihydroxy (catechol) groupCorrelates with potent antioxidant activity. nih.gov
B Ring3',4'-dimethoxy substitutionOptimal for HIF inhibitory activity. nih.gov
C RingC-4 Carbonyl groupOften essential for binding to biological targets like kinases. nih.gov

Molecular docking studies further support these findings by revealing that different analogues bind to target proteins in distinct ways depending on their substitution patterns. For example, some analogues interact with specific amino acid residues like Leu376 and Met379, and form hydrogen bonds with residues such as Thr380. nih.gov This detailed understanding of the SAR is crucial for the rational design of more effective and selective inhibitors based on the 4H-1-Benzopyran-4-one scaffold.

Computational and Theoretical Studies of 4h 1 Benzopyran 4 One, 7 Iodo 2 Phenyl

Molecular Docking Simulations to Elucidate Receptor Interactions

No molecular docking studies specifically investigating 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- were found in the available scientific literature.

Binding Affinity Prediction

There is no published data on the predicted binding affinity of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- to any biological receptors.

Identification of Critical Binding Site Residues

There are no research findings identifying critical amino acid residues involved in the binding of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- to any specific protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

No molecular dynamics simulation studies have been published that analyze the conformational behavior or the stability of the ligand-target complex for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-.

Quantum Chemical Calculations

There is a lack of published research on the quantum chemical properties of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-.

Electronic Structure and Reactivity Descriptors

Specific data regarding the electronic structure and reactivity descriptors (such as HOMO-LUMO energies, electrostatic potential, etc.) for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- are not available in the current body of scientific literature.

Spectroscopic Property Predictions

No theoretical predictions of spectroscopic properties (such as NMR or IR spectra) based on quantum chemical calculations for 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- have been reported.

Future Research Directions and Perspectives for 4h 1 Benzopyran 4 One, 7 Iodo 2 Phenyl

Development of Novel Synthetic Methodologies

While classical methods for flavone (B191248) synthesis are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes tailored for 7-iodo-2-phenyl-4H-1-benzopyran-4-one.

Palladium-Catalyzed Cross-Coupling Reactions: A primary area for exploration is the expanded use of modern cross-coupling reactions. Methodologies like the Suzuki-Miyaura coupling can be optimized for introducing the phenyl group at the 2-position, potentially using a 7-iodo-2-bromo-chromone intermediate. mdpi.com Conversely, the iodine at the 7-position serves as a versatile handle for further modifications post-flavone synthesis. Research into optimizing catalysts, ligands, and reaction conditions to improve yields and purity for these specific substrates is crucial. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: Investigating the application of flow chemistry and microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times, improve yields, and enhance the safety profile of the synthesis. These technologies allow for precise control over reaction parameters, which is beneficial for optimizing multi-step syntheses.

Late-Stage Iodination: Developing novel methods for the selective, late-stage iodination of the flavone scaffold at the 7-position would be highly valuable. This approach would allow for the rapid generation of the target compound from readily available flavone precursors, facilitating the synthesis of analogues for structure-activity relationship (SAR) studies.

Exploration of New Derivatization Strategies

The 7-iodo-2-phenyl-4H-1-benzopyran-4-one scaffold is ripe for derivatization to explore and enhance its physicochemical properties and biological activities. Future strategies should focus on leveraging the unique chemical properties of the core structure.

Modifications at the 7-Position: The carbon-iodine bond is a key site for derivatization. It can be readily converted into other functional groups via reactions such as Sonogashira, Heck, and Stille couplings. This allows for the introduction of a wide array of substituents, including alkynes, alkenes, and aryl groups, to probe their effect on biological targets.

Substitution on the Phenyl Ring: The phenyl ring at the 2-position is another prime location for modification. Introducing various electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, potentially influencing protein-ligand interactions and metabolic stability.

Bioisosteric Replacement: Future work could involve the replacement of the iodine atom with other halogens (Br, Cl) or different functional groups to understand the specific role of iodine in any observed biological activity. This can help determine if the effects are due to sterics, electronics, or the ability of iodine to form halogen bonds.

Derivatization SitePotential Reaction TypePotential Introduced GroupsPurpose
C7-IodineSuzuki, Sonogashira, HeckAryl, Alkynyl, AlkenylSAR studies, improve potency
C2-Phenyl RingElectrophilic Aromatic SubstitutionNitro, Halogen, AlkylModulate electronic properties
Flavone CoreNucleophilic Addition to CarbonylN/A (leads to ring opening)Explore different scaffolds

Advanced Mechanistic Investigations of Biological Activities

Flavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govresearchgate.net Future research must move beyond preliminary screening to detailed mechanistic studies for 7-iodo-2-phenyl-4H-1-benzopyran-4-one.

Target Identification and Validation: A critical step is to identify the specific cellular targets with which the compound interacts. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed to pull down binding partners from cell lysates.

Enzyme Inhibition and Kinetics: Given that many flavones inhibit enzymes like kinases and topoisomerases, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). nih.gov

Signaling Pathway Analysis: The effect of the compound on key cellular signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK) should be investigated using techniques like Western blotting, reporter gene assays, and transcriptomics to understand its impact on cellular function. nih.govnih.gov Flavonoids are known to modulate these pathways, which are often dysregulated in diseases like cancer. nih.gov

Applications in Chemical Biology as Probes or Tools

The unique properties of 7-iodo-2-phenyl-4H-1-benzopyran-4-one make it a promising candidate for development as a chemical probe to study biological systems. nih.gov

Radiolabeling for Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This would enable the use of the compound as a tracer in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for in vitro autoradiography studies to visualize the distribution of its biological target.

Photoaffinity Labeling: The scaffold could be further derivatized with a photo-reactive group (e.g., an azide (B81097) or diazirine). Upon photoactivation, such a probe would covalently bind to its target protein, allowing for more robust identification and characterization of the binding site.

Fluorescent Probes: Attaching a fluorophore to the flavone core, possibly via the 7-position after converting the iodide to a more suitable functional group, could create fluorescent probes for use in cellular imaging to track the molecule's subcellular localization or its interaction with target proteins. youtube.com

Design of Highly Selective Molecular Targeting Agents

A common limitation of natural product scaffolds like flavonoids is a lack of selectivity, leading to off-target effects. chemicalprobes.org A major future direction is the rational design of derivatives of 7-iodo-2-phenyl-4H-1-benzopyran-4-one with high selectivity for a single biological target.

Structure-Based Design: Once a primary biological target is identified and its structure is known (e.g., from X-ray crystallography or NMR), structure-based design can be employed. The co-crystal structure of the target with the 7-iodoflavone would reveal key interactions and guide the design of new analogues with improved affinity and selectivity.

Fragment-Based Screening: The 7-iodoflavone core can be considered a starting fragment. By identifying low-affinity binding to a target, this fragment can be "grown" or linked with other fragments to create a more potent and selective ligand.

Targeting Protein-Protein Interactions (PPIs): The relatively planar structure of the flavone core may be suitable for disrupting protein-protein interactions. Future research could focus on designing derivatives that mimic key binding motifs (e.g., alpha-helices) at the interface of a PPI involved in a disease process.

Integration with Systems Biology Approaches

To understand the broader biological impact of 7-iodo-2-phenyl-4H-1-benzopyran-4-one, it is essential to move beyond single-target investigations and adopt a systems-level perspective. nih.govnih.govfrontiersin.org

Omics Profiling: Treating cells or model organisms with the compound and subsequently performing transcriptomic (RNA-seq), proteomic, and metabolomic analyses can provide a comprehensive snapshot of the global cellular response. This can reveal affected pathways and networks, potentially uncovering unexpected mechanisms of action or off-target effects. frontiersin.org

Phenotypic Screening Integration: High-content phenotypic screening can identify cellular changes induced by the compound. Integrating this data with 'omics' profiles can link molecular-level interactions to functional cellular outcomes, providing a more complete understanding of the compound's biological role.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of derivatives of 7-iodo-2-phenyl-4H-1-benzopyran-4-one. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of synthesized analogues and their corresponding biological activities is generated, QSAR models can be built. These models correlate physicochemical properties or structural features with activity, allowing for the prediction of the potency of virtual compounds before synthesis.

Molecular Docking and Dynamics Simulations: If the structure of a biological target is known, molecular docking can predict the binding pose of 7-iodoflavone and its derivatives in the active site. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and estimate binding free energies, helping to prioritize which compounds to synthesize.

Machine Learning and AI-Based Models: Advanced predictive models using techniques like counter-propagation artificial neural networks (CPANN) or deep learning can be developed. mdpi.com These models can be trained on large datasets of chemical structures and biological activities to predict not only target affinity but also absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity for novel derivatives. mdpi.comnih.gov

Research AreaKey TechniquesObjective
Novel Synthesis Flow Chemistry, Cross-CouplingEfficiency, Versatility
Derivatization Suzuki, Sonogashira couplingSAR, Improved Potency
Mechanistic Studies Proteomics, Enzyme KineticsTarget ID, Pathway Analysis
Chemical Biology Radiolabeling, FluorescenceImaging, Probes
Selective Agents Structure-Based DesignTarget Specificity
Systems Biology 'Omics', Network AnalysisGlobal Biological Impact
Computational Models QSAR, Molecular Docking, AIPrediction and Design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.